

Application Note: Mass Spectrometry Fragmentation Analysis of Leu-Tyr

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Leu-Tyr*

Cat. No.: *B017732*

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Introduction

Tandem mass spectrometry (MS/MS) is a powerful analytical technique for the structural elucidation and sequencing of peptides and proteins. A common fragmentation technique used is Collision-Induced Dissociation (CID), where precursor peptide ions are accelerated and collided with an inert gas, causing fragmentation along the peptide backbone. This process predominantly generates b- and y-type fragment ions.^{[1][2]} B-ions are N-terminal fragments, while y-ions are C-terminal fragments.^{[1][2]} The analysis of the mass-to-charge (m/z) ratios of these fragment ions allows for the determination of the peptide's amino acid sequence. This application note details the characteristic fragmentation pattern of the dipeptide Leucyl-Tyrosine (**Leu-Tyr**) and provides a general protocol for its analysis by electrospray ionization tandem mass spectrometry (ESI-MS/MS).

Fragmentation Pattern of Leu-Tyr

The dipeptide **Leu-Tyr** consists of a leucine residue at the N-terminus and a tyrosine residue at the C-terminus. Upon CID, the peptide bond between Leucine and Tyrosine is cleaved, generating a b1 ion and a y1 ion. The theoretical monoisotopic mass of the protonated precursor ion ([M+H]⁺) of **Leu-Tyr** (C₁₅H₂₂N₂O₄) is approximately 295.16 m/z.

The primary fragmentation products are the b1 ion, corresponding to the N-terminal leucine residue, and the y1 ion, corresponding to the C-terminal tyrosine residue. Other fragment ions, such as those resulting from the loss of small neutral molecules (e.g., water or ammonia) or internal fragments, may also be observed, though typically at lower intensities.

Data Presentation

The following table summarizes the theoretical m/z values for the primary fragment ions of **Leu-Tyr**. The relative intensities are illustrative of a typical CID spectrum for a small peptide and may vary depending on the specific instrumental conditions.

Ion Type	Sequence	Theoretical m/z	Illustrative Relative Intensity (%)
[M+H] ⁺	Leu-Tyr	295.16	100
b1	Leu	114.09	45
y1	Tyr	182.08	90

Experimental Protocol: ESI-MS/MS Analysis of Leu-Tyr

This protocol provides a general methodology for the analysis of **Leu-Tyr** using a standard electrospray ionization tandem mass spectrometer.

1. Sample Preparation:

- Dissolve the **Leu-Tyr** peptide standard in a solution of 50:50 acetonitrile:water with 0.1% formic acid to a final concentration of 10 pmol/μL. The use of formic acid is crucial for promoting protonation of the peptide in positive ion mode ESI.

2. Mass Spectrometry Analysis:

- Instrumentation: Utilize a tandem mass spectrometer equipped with an electrospray ionization (ESI) source, such as a quadrupole-time-of-flight (Q-TOF) or a linear ion trap instrument.
- Infusion: Introduce the sample solution into the ESI source at a constant flow rate (e.g., 5 μL/min) using a syringe pump.
- MS1 Scan: Acquire a full scan mass spectrum (MS1) to identify the protonated precursor ion of **Leu-Tyr**, [M+H]⁺, at approximately m/z 295.16.

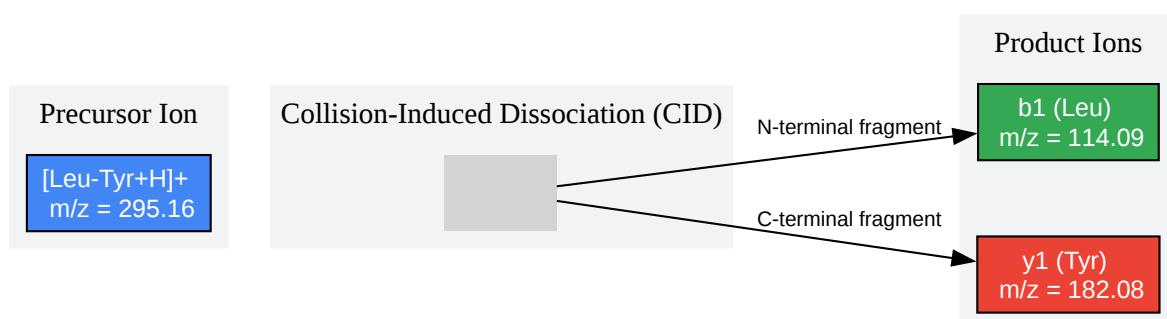
- MS/MS Scan (CID):
 - Select the $[M+H]^+$ ion of **Leu-Tyr** (m/z 295.16) as the precursor ion for fragmentation.
 - Apply collision-induced dissociation (CID) using an inert collision gas (e.g., argon or nitrogen).
 - Optimize the collision energy to achieve efficient fragmentation. A typical starting point for a dipeptide of this size would be in the range of 15-25 eV. The optimal energy should be determined empirically to maximize the signal of the desired fragment ions.
 - Acquire the product ion spectrum (MS/MS) to observe the b1 and y1 fragment ions.

3. Data Analysis:

- Analyze the resulting MS/MS spectrum to identify the characteristic fragment ions of **Leu-Tyr** (b1 at m/z 114.09 and y1 at m/z 182.08).
- Compare the experimentally observed m/z values with the theoretical values to confirm the peptide's identity.

Visualizations

Logical Relationship of Leu-Tyr Fragmentation



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Caption: Logical flow of **Leu-Tyr** fragmentation in MS/MS.

Experimental Workflow for Leu-Tyr Analysis

Sample Preparation

Dissolve Leu-Tyr in ACN:H₂O with 0.1% FA

Mass Spectrometry

Infuse into ESI Source

Acquire MS₁ Scan
(Find m/z 295.16)

Isolate Precursor Ion
(m/z 295.16)

Fragment via CID

Acquire MS/MS Scan

Data Analysis

Identify b₁ and y₁ ions

Confirm Peptide Identity

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Caption: Experimental workflow for **Leu-Tyr** MS/MS analysis.

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References

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